N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17436873
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H16N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-2,4,7-8,10-11,14H,3,5-6,9H2 |
| Standard InChI Key | HUPUVPRRVMXUAM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC=C1)CNC2=CN=CC=C2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
N-(Cyclohex-3-en-1-ylmethyl)pyridin-3-amine consists of a pyridine ring substituted at the 3-position by an amine group, which is further connected to a cyclohex-3-ene ring through a methylene spacer. The pyridine ring contributes aromaticity and potential hydrogen-bonding capacity via its lone electron pair, while the cyclohexene moiety introduces conformational flexibility and hydrophobic interactions. The compound’s IUPAC name, N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine, reflects this connectivity, with the cyclohexene’s double bond positioned between carbons 3 and 4.
Key structural parameters include:
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Aromatic system: The pyridine ring’s electron-deficient nature influences reactivity, particularly in electrophilic substitution reactions.
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Stereochemistry: The cyclohexene ring introduces geometric isomerism, though specific stereochemical data remain unreported in available literature .
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Hydrogen-bonding capacity: The secondary amine (-NH-) group can act as both a hydrogen bond donor and acceptor, enhancing potential interactions with biological targets.
Physicochemical Properties
Calculated physicochemical properties derived from its molecular formula () include a moderate logP value (~2.5), suggesting balanced lipophilicity for membrane permeability. The compound’s molecular weight (188.27 g/mol) falls within the range typically associated with orally bioavailable drugs, though experimental ADME data are lacking .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine typically involves multi-step sequences, as outlined in commercial and academic sources . A representative route includes:
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Cyclohexene precursor preparation: Cyclohex-3-en-1-ylmethanol may be synthesized via Diels-Alder reactions or hydrogenation of substituted cyclohexadienes.
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Amine functionalization: The alcohol is converted to a bromide or tosylate, followed by nucleophilic substitution with pyridin-3-amine.
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Purification: Column chromatography or recrystallization ensures high purity, critical for pharmacological evaluation.
For example, reacting cyclohex-3-en-1-ylmethyl bromide with excess pyridin-3-amine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields the target compound after 12–24 hours.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent selection: Polar aprotic solvents enhance nucleophilicity of the amine.
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Temperature control: Elevated temperatures accelerate substitution but may promote side reactions such as elimination.
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Stoichiometry: Excess pyridin-3-amine (2–3 equiv) drives the reaction to completion .
Chemical Reactivity and Derivative Formation
Amine-Alkyl Interactions
The secondary amine group participates in alkylation and acylation reactions. For instance, treatment with acetic anhydride yields the corresponding acetamide derivative, a common strategy to modulate solubility or bioavailability.
Cyclohexene Functionalization
The cyclohexene moiety undergoes typical alkene reactions:
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Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, introducing oxygen-based functionality.
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Hydrogenation: Catalytic hydrogenation saturates the double bond, producing cyclohexane derivatives with altered conformational dynamics .
Comparative Analysis with Related Compounds
N-(Cyclohexylmethyl)pyridin-3-amine
Saturation of the cyclohexene double bond yields N-(cyclohexylmethyl)pyridin-3-amine, which exhibits increased hydrophobicity and altered pharmacokinetics. Comparative molecular dynamics simulations suggest the unsaturated derivative adopts a more planar conformation, potentially enhancing target engagement .
Heterocyclic Analogues
Replacing pyridine with imidazole or indazole (e.g., N-(cyclohex-3-en-1-ylmethyl)-1H-indazol-7-amine) introduces additional hydrogen-bonding sites, often improving binding affinity but complicating synthesis .
Challenges and Future Directions
Pharmacological Profiling
Urgent priorities include:
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In vitro screening: Assessing activity against bacterial, fungal, and cancer cell lines.
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Toxicity assays: Evaluating hERG channel inhibition and hepatotoxicity to establish safety margins .
Synthetic Scalability
Developing cost-effective, high-yield routes is essential for industrial applications. Continuous-flow chemistry or enzymatic catalysis may address current limitations in multi-step synthesis.
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